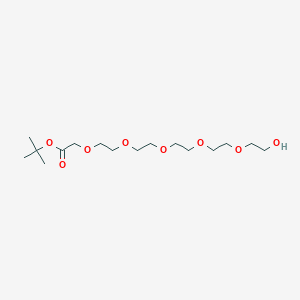

Hydroxy-PEG5-CH2CO2tBu

Description

Hydroxy-PEG5-CH2CO2tBu is a polyethylene glycol (PEG)-based compound featuring a hydroxyl (-OH) terminus, a PEG5 chain (five ethylene oxide units), a methylene spacer (-CH2-), and a tert-butyl ester (-CO2tBu) group. Its molecular formula is C12H24O8 (calculated molecular weight: 296.3 g/mol), though discrepancies exist in reported CAS numbers: 52026-48-9 () and 1807530-05-7 (). The compound exhibits solubility in water and organic solvents (e.g., DCM, DMF) due to its hydrophilic PEG chain and hydrophobic tert-butyl group. The tert-butyl ester acts as a protective group for the carboxylic acid, which can be deprotected under acidic conditions for subsequent conjugation.

Hydroxy-PEG5-CH2CO2tBu is widely used in bioconjugation, drug delivery, and materials science. Its hydroxyl group enables covalent bonding with biomolecules (e.g., proteins, peptides), while the PEG chain enhances solubility and reduces immunogenicity.

Properties

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O8/c1-16(2,3)24-15(18)14-23-13-12-22-11-10-21-9-8-20-7-6-19-5-4-17/h17H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLBSNFHNMATJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy-PEG4-O-Boc typically involves the reaction of a PEG derivative with a Boc-protected hydroxy group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including purification and characterization to ensure the purity and quality of the final compound .

Industrial Production Methods

Industrial production of Hydroxy-PEG4-O-Boc follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and high purity of the product .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Ester

The tert-butyl ester (CO2tBu) undergoes acid-catalyzed hydrolysis to yield a free carboxylic acid (HO-PEG5-CH2COOH). This reaction is critical for generating reactive sites for subsequent conjugations:

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–4 hours .

-

Mechanism : Acidic cleavage of the tert-butyl group via protonation and elimination of isobutylene .

-

Applications : The deprotected carboxylic acid is used in peptide coupling or amide bond formation .

Esterification of the Hydroxyl Group

The terminal hydroxyl (-OH) on the PEG chain reacts with electrophiles to form esters or carbonates:

-

Reaction with 4-Nitrophenyl Chloroformate :

-

Reaction with Mesyl Chloride (MsCl) :

Nucleophilic Substitution Reactions

The hydroxyl group can be converted into leaving groups (e.g., mesylate, iodide) for displacement reactions:

-

Formation of Iodo-PEG Derivatives :

Oxidation Reactions

While direct oxidation of the hydroxyl group in Hydroxy-PEG5-CH2CO2tBu is less common, PEG spacers are known to stabilize oxidized intermediates in complex systems .

Comparative Reactivity of PEG Derivatives

The reactivity of Hydroxy-PEG5-CH2CO2tBu is contextualized against related compounds:

Synthetic Limitations and Optimizations

Scientific Research Applications

Hydroxy-PEG4-O-Boc has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.

Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.

Medicine: Investigated for its potential in targeted therapy, particularly in cancer treatment.

Industry: Utilized in the development of advanced materials and drug delivery systems

Mechanism of Action

Hydroxy-PEG4-O-Boc functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The compound connects two ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Hydroxy-PEG5-CH2CO2tBu and analogous PEG derivatives:

Key Comparison Points:

Functional Group Diversity :

- Hydroxy-PEG5-CH2CO2tBu : The hydroxyl group facilitates nucleophilic reactions (e.g., esterification, ether formation).

- Propargyl-PEG5-CH2CO2tBu : The alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), critical for bioorthogonal labeling.

- Ald-CH2-PEG5-CH2CH2COOtBu : The aldehyde group allows Schiff base formation with amines, useful in protein immobilization.

PEG Chain Length :

- Shorter PEG chains (e.g., PEG2 in Hydroxy-PEG2-CH2CO2tBu) reduce steric hindrance but offer lower solubility compared to PEG5 derivatives.

- Longer chains (e.g., PEG7 in Tos-PEG7-CH2CO2tBu) enhance flexibility and biocompatibility but may complicate purification.

Applications :

- Hydroxy-PEG5-CH2CO2tBu : Ideal for pH-sensitive drug delivery due to acid-labile tert-butyl ester.

- Benzyl-PEG5-CH2CO2tBu : The benzyl group enhances lipophilicity, improving membrane permeability in drug carriers.

- Hydroxy-PEG4-CH2CO2tBu : Used in PROTACs for targeted protein degradation, leveraging its balance of hydrophilicity and stability.

Synthetic Routes :

- Coupling reagents like HATU and TBTU () are common in synthesizing PEG derivatives.

- Deprotection of tert-butyl esters typically requires trifluoroacetic acid (TFA) or HCl.

Research Findings and Data

- Solubility : Hydroxy-PEG5-CH2CO2tBu exhibits superior aqueous solubility (>50 mg/mL) compared to Benzyl-PEG5-CH2CO2tBu (~20 mg/mL).

- Reactivity : Propargyl-PEG5-CH2CO2tBu achieves >90% yield in CuAAC reactions under mild conditions.

- Stability : The tert-butyl ester in Hydroxy-PEG5-CH2CO2tBu remains intact at neutral pH but hydrolyzes within 2 hours at pH 2.

Biological Activity

Hydroxy-PEG5-CH2CO2tBu, a polyethylene glycol (PEG) derivative, has garnered attention in the field of bioconjugation and drug delivery due to its unique chemical properties and biological activities. This compound features a hydroxyl group and a t-butyl protected carboxyl group, which enhances its solubility in aqueous environments and allows for further functionalization. This article delves into the biological activity of Hydroxy-PEG5-CH2CO2tBu, supported by data tables, case studies, and detailed research findings.

| Property | Details |

|---|---|

| Molecular Formula | C16H32O8 |

| Molecular Weight | 352.4 g/mol |

| CAS Number | 1807530-05-7 |

| Functional Groups | Hydroxyl, t-butyl ester |

| Purity | 95% |

| Storage Conditions | -20°C |

Hydroxy-PEG5-CH2CO2tBu is characterized by its hydrophilic PEG spacer, which significantly increases solubility in biological fluids. The hydroxyl group provides a reactive site for further derivatization, while the t-butyl protected carboxyl group can be deprotected under acidic conditions, facilitating various applications in drug development and bioconjugation .

1. Drug Delivery Systems

Hydroxy-PEG5-CH2CO2tBu plays a crucial role in enhancing the pharmacokinetics of therapeutic agents. Its ability to improve solubility and reduce immunogenicity makes it an ideal candidate for use in drug formulations. Studies have shown that PEGylation can significantly extend the half-life of drugs in circulation, allowing for reduced dosing frequency and improved patient compliance.

2. Antibody-Drug Conjugates (ADCs)

The compound is utilized as a linker in ADCs, which are designed to deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy tissues. The stability of the t-butyl protected carboxyl group allows for precise control over the release of the drug once internalized by target cells .

3. Bioconjugation Techniques

Hydroxy-PEG5-CH2CO2tBu is frequently employed in bioconjugation processes where it links proteins or peptides with minimal impact on their biological activity. This is particularly important in the development of targeted therapies where maintaining the functionality of biomolecules is critical .

Case Studies

Case Study 1: Enhanced Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized an ADC using Hydroxy-PEG5-CH2CO2tBu as a linker. The resulting conjugate exhibited enhanced antitumor activity against human colorectal adenocarcinoma cell lines compared to non-PEGylated counterparts. The study highlighted that PEGylation improved the solubility and stability of the drug, leading to increased efficacy and reduced systemic toxicity .

Case Study 2: Biocompatibility Assessment

A biocompatibility assessment was conducted to evaluate the safety profile of Hydroxy-PEG5-CH2CO2tBu in vivo. Results indicated that this compound exhibited low cytotoxicity and favorable immune response characteristics when administered to animal models, suggesting its potential for clinical applications in drug delivery systems .

Research Findings

Research on Hydroxy-PEG5-CH2CO2tBu has revealed several key findings:

- Increased Solubility : The hydrophilic nature of PEG significantly enhances the solubility of conjugated drugs in physiological conditions.

- Controlled Release : The t-butyl protective group allows for controlled release mechanisms under specific conditions (e.g., acidic environments), making it suitable for targeted delivery applications.

- Functionalization Potential : The hydroxyl group provides a versatile site for further modifications, enabling the design of complex bioconjugates tailored for specific therapeutic needs .

Q & A

Basic: What are the primary synthetic routes for Hydroxy-PEG5-CH2CO2tBu, and how can purity be validated?

Hydroxy-PEG5-CH2CO2tBu is typically synthesized via stepwise PEGylation, involving coupling reactions between hydroxy-terminated PEG and activated t-butyl esters (e.g., using carbodiimide chemistry or succinimidyl esters). Key validation methods include:

- Nuclear Magnetic Resonance (NMR): Confirm PEG chain length (integration of ethylene oxide protons at δ 3.5–3.7 ppm) and t-butyl group presence (δ 1.4 ppm) .

- High-Performance Liquid Chromatography (HPLC): Assess purity using reverse-phase columns (C18) with acetonitrile/water gradients to detect unreacted precursors or byproducts .

- Mass Spectrometry (MS): Verify molecular weight (e.g., MALDI-TOF) to ensure correct PEG5 chain assembly .

Advanced: How to design experiments to resolve contradictions in solubility data for Hydroxy-PEG5-CH2CO2tBu across studies?

Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from batch-specific impurities or hydration states. Methodological approaches include:

- Controlled Solubility Assays: Test under standardized conditions (25°C, pH 7.4) using dynamic light scattering (DLS) to monitor aggregation .

- Thermogravimetric Analysis (TGA): Quantify residual water content, which affects solubility in non-polar solvents .

- Comparative Studies: Use identical PEG5 batches (validated via NMR/MS) to isolate solvent effects .

Basic: What are the critical storage conditions to prevent Hydroxy-PEG5-CH2CO2tBu degradation?

- Temperature: Store at –20°C in airtight containers to minimize hydrolysis of the t-butyl ester .

- Desiccation: Use vacuum-sealed packaging with silica gel to avoid hygroscopic degradation .

- Stability Monitoring: Perform periodic HPLC analysis to detect hydrolyzed byproducts (e.g., free carboxylic acid) .

Advanced: How to optimize Hydroxy-PEG5-CH2CO2tBu as a linker in drug conjugate synthesis?

- Reaction Stoichiometry: Use molar excess (1.2–1.5 equivalents) of the compound to ensure complete coupling with amine-bearing drugs (e.g., via NHS ester intermediates) .

- Kinetic Studies: Monitor conjugation efficiency via UV-Vis spectroscopy (e.g., loss of NHS absorbance at 260 nm) .

- In Vitro Stability: Assess linker cleavage in physiological buffers (pH 7.4, 37°C) using LC-MS to quantify released drug .

Basic: Which analytical techniques are most effective for characterizing Hydroxy-PEG5-CH2CO2tBu in complex mixtures?

- Size-Exclusion Chromatography (SEC): Separate PEG5 derivatives based on hydrodynamic radius, critical for identifying oligomerization .

- Infrared Spectroscopy (FTIR): Detect ester carbonyl stretching (~1740 cm⁻¹) to confirm t-butyl protection integrity .

- Elemental Analysis: Verify carbon/hydrogen ratios to detect impurities (e.g., residual solvents) .

Advanced: How to address batch-to-batch variability in Hydroxy-PEG5-CH2CO2tBu synthesis for reproducible research?

- Quality-by-Design (QbD): Implement Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst concentration) .

- In-Process Controls (IPC): Use real-time FTIR or Raman spectroscopy to monitor reaction progress and terminate at consistent conversion rates .

- Statistical Analysis: Apply ANOVA to compare batch purity and adjust synthetic protocols accordingly .

Basic: What are the key applications of Hydroxy-PEG5-CH2CO2tBu in nanoparticle formulation?

- Surface Functionalization: Conjugate to hydrophobic nanoparticles (e.g., PLGA) via ester hydrolysis, enhancing aqueous dispersibility .

- Drug Encapsulation: Use as a stabilizer in emulsion-solvent evaporation methods to improve payload retention .

Advanced: How to evaluate the impact of PEG chain length (n=5) on Hydroxy-PEG5-CH2CO2tBu’s pharmacokinetic properties?

- Comparative Pharmacokinetics (PK): Synthesize PEG3, PEG5, and PEG7 analogs and measure plasma half-life in rodent models .

- Molecular Dynamics (MD) Simulations: Model PEG5 hydration and steric effects on renal clearance .

- Tissue Distribution Studies: Use radiolabeled derivatives (e.g., ³H or ¹⁴C) to quantify organ-specific accumulation .

Basic: What safety precautions are essential when handling Hydroxy-PEG5-CH2CO2tBu?

- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods during weighing to prevent inhalation of fine particles .

- Waste Disposal: Neutralize hydrolyzed products (e.g., acetic acid) before aqueous disposal .

Advanced: How to troubleshoot low yields in Hydroxy-PEG5-CH2CO2tBu-mediated bioconjugation reactions?

- Catalyst Screening: Test alternative coupling agents (e.g., HATU vs. EDC) to improve activation efficiency .

- Solvent Optimization: Replace polar aprotic solvents (DMF) with dichloromethane to reduce side reactions .

- Post-Reaction Workup: Use dialysis (MWCO 1 kDa) to remove unreacted PEG5 and recover pure conjugates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.